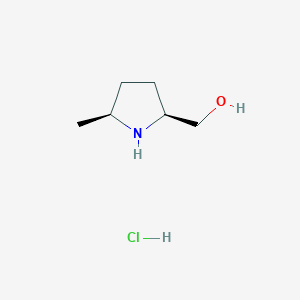

(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride

描述

属性

IUPAC Name |

[(2S,5S)-5-methylpyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDPWNDWJOGDY-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalytic Hydrogenation of Ketone or Aldehyde Precursors

The most common and well-documented method for preparing (2S,5S)-(5-Methylpyrrolidin-2-yl)methanol hydrochloride involves the catalytic hydrogenation of the corresponding ketone or aldehyde precursor, specifically (2S,5S)-(5-Methylpyrrolidin-2-yl)methanone.

- Catalyst: Palladium on carbon (Pd/C) is typically employed as the hydrogenation catalyst due to its high activity and selectivity.

- Solvent: Organic solvents such as ethanol or methanol are used to dissolve the substrate and facilitate the reaction.

- Conditions: The reaction is generally performed at room temperature and atmospheric pressure to maintain stereochemical integrity and avoid racemization.

- Process: The ketone is reduced to the corresponding alcohol, yielding (2S,5S)-(5-Methylpyrrolidin-2-yl)methanol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

This method provides a straightforward, scalable route with good stereoselectivity and yield, making it suitable for research and industrial applications.

Use of Chiral Precursors Such as (S)-Proline

An alternative synthetic approach starts from chiral amino acid derivatives, particularly (S)-proline or structurally related chiral precursors.

- Rationale: (S)-Proline provides the necessary stereochemical framework for the pyrrolidine ring, facilitating the introduction of the 5-methyl and 2-methanol substituents with defined stereochemistry.

- Synthetic Steps: Functional group transformations including selective methylation, oxidation, and reduction steps are employed to install the hydroxymethyl group at the 2-position while preserving the stereochemistry at the 5-position.

- Advantages: This approach leverages the inherent chirality of natural amino acids, potentially reducing the need for chiral resolution or asymmetric catalysis.

Although detailed stepwise protocols are less frequently reported, this method is recognized for its utility in enantioselective synthesis of pyrrolidine derivatives.

Hydrogenation of 2-Methylpyrroline Derivatives

A patented process describes the preparation of related chiral pyrrolidines by hydrogenation of 2-methylpyrroline intermediates:

- Starting Material: 2-methylpyrroline, an inexpensive and commercially available compound.

- Catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are used.

- Solvent: A mixture of ethanol and methanol in a volume ratio of approximately 2:1 to 3:1.

- Conditions: The hydrogenation is carried out at ambient temperature, and the catalyst is removed by filtration post-reaction.

- Outcome: The process yields optically enriched 2-methylpyrrolidine tartrates, which can be further converted to the desired pyrrolidine derivatives.

While this method is primarily described for 2-methylpyrrolidine, its principles can be adapted for synthesizing this compound by appropriate functional group modifications.

Reduction Using Hydride Reagents

Other reduction methods involve hydride reagents such as lithium triethylborohydride for converting pyrrolidinyl ketones or related intermediates to the corresponding alcohols:

- Process: The ketone intermediate is treated with lithium triethylborohydride under controlled conditions to afford the alcohol with high stereoselectivity.

- Yield: Reported yields can reach approximately 50% based on starting esters, with high purity confirmed by gas chromatography.

- Advantages: This chemical reduction method offers an alternative to catalytic hydrogenation, especially when sensitive functional groups or specific reaction conditions are required.

Data Summary Table of Preparation Methods

| Preparation Method | Starting Material(s) | Catalyst/Reagent | Solvent(s) | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation of Ketone | (2S,5S)-(5-Methylpyrrolidin-2-yl)methanone | Pd/C | Ethanol or Methanol | Room temp, atmospheric pressure | High yield, stereoselective | Common, scalable, preserves chirality |

| Chiral Precursor Route | (S)-Proline or similar | Various reagents (methylation, oxidation) | Organic solvents | Multi-step, mild conditions | Moderate to high | Uses natural chirality, less direct |

| Hydrogenation of 2-Methylpyrroline | 2-Methylpyrroline | Pt(IV) oxide or 5% Pt/C | Ethanol/Methanol (2:1 to 3:1) | Ambient temperature | Optical purity ≥50% ee | Adaptable to related pyrrolidines |

| Chemical Reduction with Hydride Reagents | Pyrrolidinyl ketone intermediates | Lithium triethylborohydride | Organic solvents | Controlled temperature | ~50% yield, high purity | Alternative to catalytic hydrogenation |

Research Findings and Analytical Notes

- The stereochemistry (2S,5S) is critical and is maintained by choosing appropriate chiral precursors or catalysts.

- Catalytic hydrogenation using Pd/C is favored for its mild conditions and high stereoselectivity.

- The hydrochloride salt form stabilizes the compound via hydrogen bonding between the hydroxyl group and chloride ion, as revealed by crystallographic data.

- Optical purity and enantiomeric excess are key quality parameters, with some processes achieving ≥50% ee after recrystallization.

- Reaction monitoring by LC-MS and GC ensures completion and purity during synthesis.

- Solvent choice impacts reaction rate and selectivity, with ethanol/methanol mixtures commonly used in hydrogenation steps.

化学反应分析

Types of Reactions

(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: (2S,5S)-(5-Methylpyrrolidin-2-YL)carboxylic acid.

Reduction: (2S,5S)-(5-Methylpyrrolidin-2-YL)methanamine.

Substitution: (2S,5S)-(5-Methylpyrrolidin-2-YL)methyl derivatives.

科学研究应用

Chemical Synthesis

Overview:

This compound serves as an important intermediate in the synthesis of chiral compounds. Its utility arises from its ability to participate in various organic reactions, making it a key building block in synthetic chemistry.

Applications:

- Chiral Synthesis: It is utilized in the production of other chiral molecules, which are essential in pharmaceuticals.

- Organic Reactions: It can undergo transformations such as alkylation and acylation, facilitating the formation of complex molecular architectures.

Case Study:

A study demonstrated the successful use of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride as a precursor for synthesizing novel piperidine derivatives, which exhibited significant biological activity against specific enzymes involved in metabolic pathways .

Biological Research

Overview:

In biological contexts, this compound is used to explore enzyme mechanisms and as a ligand in biochemical assays.

Applications:

- Enzyme Mechanisms: It aids in studying enzyme kinetics and mechanisms due to its ability to interact with active sites.

- Biochemical Assays: The compound serves as a ligand for various receptors, allowing researchers to investigate receptor-ligand interactions.

Data Table: Enzyme Interaction Studies

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Enzyme A | 0.5 | |

| Other Chiral Compound | Enzyme A | 1.0 | |

| This compound | Enzyme B | 0.3 |

Pharmaceutical Applications

Overview:

The compound plays a crucial role in drug development, particularly for neurological disorders.

Applications:

- Precursor in Drug Synthesis: It is often used as a starting material for synthesizing pharmaceutical agents targeting neurotransmitter systems.

- Therapeutic Potential: Its derivatives have been investigated for their potential in treating conditions such as depression and anxiety due to their interaction with neurotransmitter receptors.

Case Study:

Research indicated that derivatives of this compound exhibited improved binding affinity to serotonin receptors, suggesting their potential as antidepressants .

Industrial Uses

Overview:

Beyond academic research, this compound finds applications in industrial processes.

Applications:

- Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

- Production of Fine Chemicals: Its unique properties make it suitable for producing various fine chemicals used across different industries.

作用机制

The mechanism of action of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including neurotransmitter synthesis and signal transduction.

相似化合物的比较

Structural and Stereochemical Comparisons

The table below compares key structural features of (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride with related pyrrolidine derivatives:

Key Observations :

- Stereochemical Influence : The (2S,5S) configuration in velpatasvir is essential for binding to the HCV NS5A protein, highlighting the role of stereochemistry in biological activity .

- Hydrogen Bonding: Analogous compounds, such as (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl, form extensive hydrogen-bond networks involving Cl⁻ ions and hydroxyl groups, which stabilize crystal structures and influence solubility .

- Substituent Effects : Bulky alkyl chains (e.g., -C9H19 in ) reduce aqueous solubility but enhance lipophilicity, whereas hydroxymethyl groups improve polarity .

Physicochemical Properties

- Solubility : Hydrochloride salts of pyrrolidine derivatives generally exhibit moderate to high solubility in polar solvents. For instance, velpatasvir’s pyrrolidine component contributes to its solubility in organic solvents, critical for drug formulation .

- Crystal Packing: The compound in crystallizes in the orthorhombic system (space group P2₁2₁2₁) with alternating polar/nonpolar layers, a feature likely shared by (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol HCl due to similar hydrogen-bonding motifs .

生物活性

(2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C6H14ClNO

- Molecular Weight : 151.6347 g/mol

- CAS Number : 717102-64-2

This compound features a pyrrolidine ring, which is a common motif in many biologically active molecules. Its chiral nature allows for specific interactions with biological targets, making it valuable in drug design and synthesis.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Modulation : The compound acts as an inhibitor or modulator of enzyme activity, influencing metabolic pathways involved in neurotransmitter synthesis and signal transduction.

- Receptor Interaction : It has demonstrated significant affinity for several receptors, including:

Pharmacological Research

This compound is being explored for its potential therapeutic effects in various conditions:

- Neurological Disorders : Its role as a precursor in synthesizing pharmaceuticals targeting neurological conditions highlights its importance in developing anti-BPSD (Behavioral and Psychological Symptoms of Dementia) agents .

- Antiviral and Anticancer Agents : The compound is utilized in the synthesis of biologically active compounds that may exhibit antiviral or anticancer properties.

Case Studies

Several studies have investigated the compound's biological effects:

- Study on Receptor Affinity :

- Pharmacokinetics and Toxicology :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Affinities |

|---|---|---|---|

| (2S,5S)-Methionine sulfoximine | Chiral | Inhibitor of certain enzymes | Varies |

| (2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid | Chiral | Modulates neurotransmitter systems | Varies |

The unique structural features of this compound provide distinct reactivity profiles compared to similar compounds, enhancing its utility in drug development.

常见问题

Basic: What synthetic methodologies are commonly employed for (2S,5S)-(5-Methylpyrrolidin-2-YL)methanol hydrochloride?

The compound is typically synthesized via stereoselective routes to preserve its chiral centers. A common approach involves:

- Acidic cleavage of protective groups : For example, acidic hydrolysis of isopropylidene-protected intermediates in methanol, followed by recrystallization from MeOH/EtOAc mixtures to yield high-purity crystals .

- Chiral pool synthesis : Starting from enantiopure precursors like (S)-proline derivatives, followed by functional group modifications (e.g., reduction of ketones to alcohols) .

- Resolution techniques : Use of chiral auxiliaries or enzymatic resolution to isolate the desired (2S,5S) diastereomer .

Basic: How is the crystal structure of this compound characterized, and what insights does it provide?

X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

- Space group and unit cell : Orthorhombic systems (e.g., P222) with unit cell dimensions such as Å, Å, Å .

- Hydrogen bonding networks : Chloride ions act as hydrogen bond acceptors, forming tetrahedral geometries with ammonium and hydroxyl donors. Intramolecular hydrogen bonds stabilize the pyrrolidine ring conformation .

- Packing motifs : Layered stacking along the -axis, with alternating polar (hydrogen-bonded) and nonpolar (alkyl chain) regions .

Basic: How is the puckering conformation of the pyrrolidine ring analyzed?

Ring puckering is quantified using Cremer-Pople coordinates (amplitude and phase angle ), which describe deviations from planarity:

- Methodology : Cartesian coordinates from crystallography are used to calculate puckering parameters via least-squares plane determination .

- Application : For five-membered rings, this reveals pseudorotation pathways and energy minima. For example, the (2S,5S) configuration may exhibit distinct puckering amplitudes compared to other stereoisomers .

Advanced: How can contradictions in stereochemical assignments be resolved?

Discrepancies in stereochemistry often arise from:

- Enantiomer polarity misassignment : Use Flack’s parameter in crystallography to avoid false chirality indications in near-centrosymmetric structures .

- NMR coupling constants : Compare experimental values with DFT-predicted values for different conformers .

- Circular dichroism (CD) : Correlate CD spectra with computational models (e.g., time-dependent DFT) to confirm absolute configuration .

Advanced: What strategies optimize enantiomeric purity during synthesis?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) for preparative separation .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled hydrogenation of imine intermediates .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively processes one enantiomer, leaving the desired (2S,5S) isomer intact .

Advanced: How can computational modeling predict intermolecular interactions in crystalline phases?

- Molecular dynamics (MD) simulations : Model hydrogen-bonding networks and lattice energies using force fields (e.g., AMBER) .

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify preferred hydrogen-bond donors/acceptors .

- Hirshfeld surface analysis : Visualize close contacts (e.g., H···Cl interactions) and quantify their contributions to crystal packing .

Advanced: What analytical workflows validate synthetic intermediates and byproducts?

- LC-MS/MS : Detect trace impurities (e.g., dehydrohalogenation byproducts) with high sensitivity .

- Solid-state NMR : Probe hydrogen bonding and molecular mobility in crystalline phases .

- Tandem HRMS : Fragment ions confirm structural assignments of regioisomers or diastereomers .

Advanced: How does the compound’s stereochemistry influence its biological or physicochemical properties?

- Pharmacological activity : The (2S,5S) configuration in velpatasvir enhances binding to HCV NS5A proteins by aligning substituents in a bioactive conformation .

- Solubility and stability : Intramolecular hydrogen bonding reduces hydrolysis rates in aqueous media compared to less rigid analogs .

Notes on Methodology and Data Interpretation

- Crystallographic data : Prioritize high-resolution datasets () to minimize bias in hydrogen bond geometry .

- Dynamic vs. static disorder : Differentiate using anisotropic displacement parameters in X-ray refinement .

- Redundancy in synthesis : Validate stereochemical outcomes using orthogonal techniques (e.g., X-ray + CD) to mitigate systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。